
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, also known as MTPTB, is a novel compound with potential applications in the field of drug discovery and development. This compound belongs to the family of thiazole-based compounds, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide exerts its pharmacological effects through the inhibition of mitochondrial complex I. This leads to the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Additionally, this compound has been reported to inhibit the activity of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin fibers in tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This leads to the release of cytochrome c and the activation of caspases, which ultimately results in cell death. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce fibrosis in animal models. This compound has also been shown to inhibit the activity of LOX, which may have implications for the treatment of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has several advantages for lab experiments, including its high purity and stability. It has been shown to be active against various cancer cell lines at low concentrations, which makes it a promising candidate for further development. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its further development.
Zukünftige Richtungen
Several future directions for the study of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide can be identified. First, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Second, the efficacy of this compound in animal models needs to be further evaluated to determine its potential for clinical development. Third, the development of analogs of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the potential applications of this compound in the treatment of fibrotic diseases need to be further explored.
Synthesemethoden
The synthesis of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide involves the reaction of 2-aminothiazole with 4-fluoro-3-nitrobenzoic acid to obtain 4-(2-aminothiazol-4-yl)-3-nitrobenzoic acid. This intermediate is then reacted with 2-methoxyethylamine and propargyl bromide in the presence of potassium carbonate to obtain the final product, this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has been studied for its potential applications in drug discovery and development. Several studies have reported its activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been studied for its anti-inflammatory and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce fibrosis in animal models.
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-12-24(22-23-20(16-28-22)17-8-5-4-6-9-17)21(25)18-10-7-11-19(15-18)27-14-13-26-2/h3-11,15-16H,1,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKHRQXHERTDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

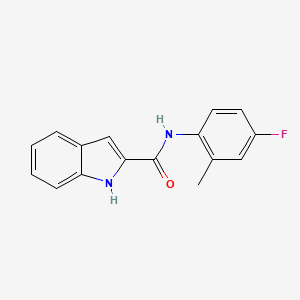
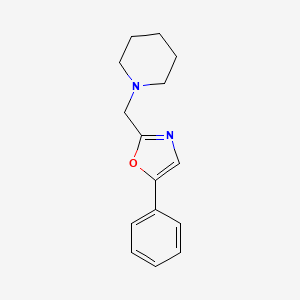
![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
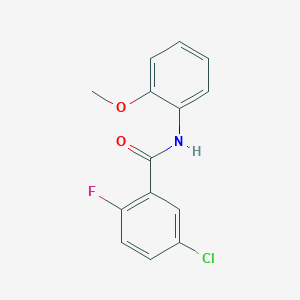

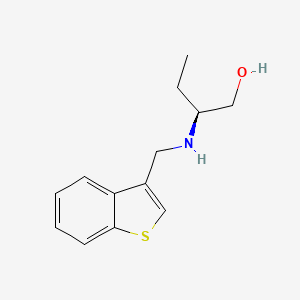
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)

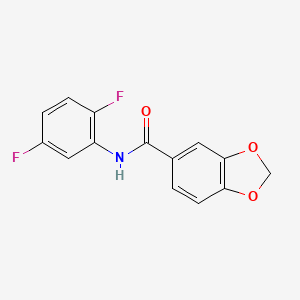

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)